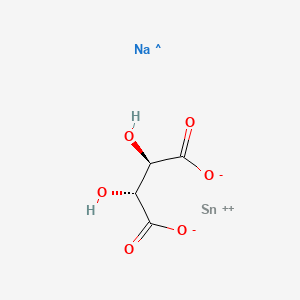
Tin sodium tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin sodium tartrate is a chemical compound that combines tin, sodium, and tartrate ions. It is a coordination complex where tin is bonded to tartrate, a derivative of tartaric acid, and sodium ions. This compound is known for its unique properties and applications in various fields, including electroplating, catalysis, and as a reagent in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Tin sodium tartrate can be synthesized through the reaction of tin salts with sodium tartrate in an aqueous solution. One common method involves dissolving tin(II) chloride in water and then adding sodium tartrate to the solution. The reaction typically occurs at room temperature, and the resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more controlled and large-scale processes. The starting materials, such as tin(II) chloride and sodium tartrate, are mixed in precise stoichiometric ratios. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
Tin sodium tartrate undergoes various chemical reactions, including:
Oxidation: Tin in the compound can be oxidized to higher oxidation states.
Reduction: Tin can also be reduced to lower oxidation states.
Substitution: Ligands in the coordination complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or nitric acid can be used to oxidize tin.
Reducing Agents: Sodium borohydride or hydrazine can reduce tin.
Substitution Reactions: Ligands such as ammonia or phosphines can replace tartrate under specific conditions.
Major Products Formed
Oxidation: Tin(IV) compounds.
Reduction: Tin(0) or tin(II) compounds.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Tin sodium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes to deposit tin coatings on various substrates and in the production of tin-based nanomaterials for electronic applications
作用機序
The mechanism of action of tin sodium tartrate involves its ability to coordinate with various substrates and catalyze reactions. The tin ion in the compound can interact with electron-rich sites on substrates, facilitating chemical transformations. The tartrate ligand stabilizes the tin ion and enhances its reactivity. Molecular targets include organic molecules and metal ions, and the pathways involved often include redox reactions and ligand exchange processes.
類似化合物との比較
Similar Compounds
Tin(II) chloride: A simple tin salt used in similar applications but lacks the stabilizing effect of tartrate.
Sodium tartrate: Used as a reagent and stabilizer but does not have the catalytic properties of tin sodium tartrate.
Potassium sodium tartrate (Rochelle salt): Known for its piezoelectric properties and used in different applications such as electroplating and as a reagent in analytical chemistry.
Uniqueness
This compound is unique due to its combination of tin and tartrate, which provides both catalytic activity and stability. This makes it particularly useful in applications requiring both properties, such as in electroplating and as a catalyst in organic synthesis.
特性
CAS番号 |
72378-89-3 |
|---|---|
分子式 |
C4H4NaO6Sn |
分子量 |
289.77 g/mol |
InChI |
InChI=1S/C4H6O6.Na.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;;+2/p-2/t1-,2-;;/m1../s1 |
InChIキー |
GYRRXVUDXDNJTF-OLXYHTOASA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
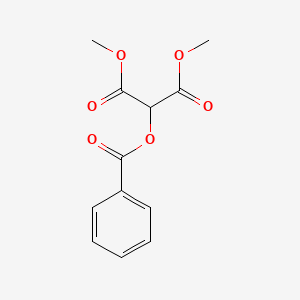
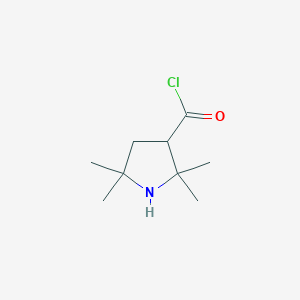



![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
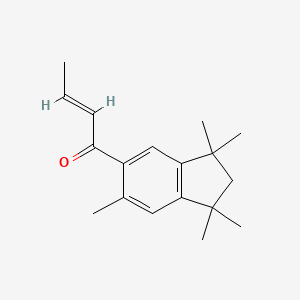
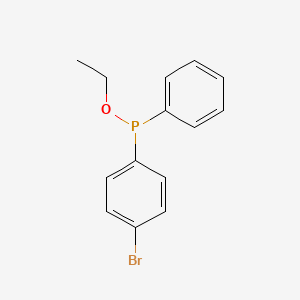

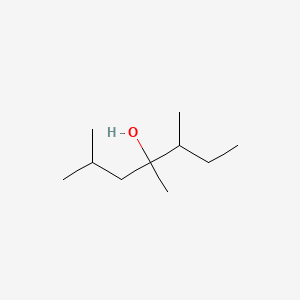
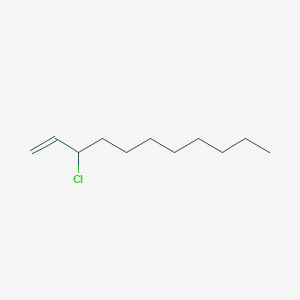
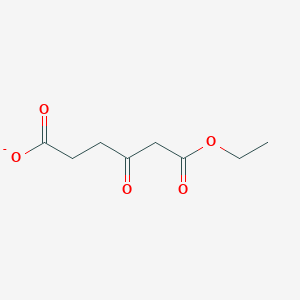
methanone](/img/structure/B14473048.png)
